molecular formula C26H27N5O3 B591686 1'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-86-5

1'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B591686
CAS No.: 1354695-86-5
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C₂₆H₂₇N₅O₃ and a molecular weight of 457.52 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 1’-epi-Entecavir-di-o-benzyl Ether consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be represented by its molecular formula, C₂₆H₂₇N₅O₃ .

Mechanism of Action

While the exact mechanism of action for 1’-epi-Entecavir-di-o-benzyl Ether is not specified, it’s worth noting that Entecavir, a related compound, functions by competing with the natural substrate deoxyguanosine triphosphate. This competition inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound '1'-epi-Entecavir-di-o-benzyl Ether' can be achieved through the etherification of '1'-epi-Entecavir with o-benzyl alcohol in the presence of a suitable catalyst.", "Starting Materials": [ "'1'-epi-Entecavir", "o-benzyl alcohol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve '1'-epi-Entecavir and o-benzyl alcohol in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a certain period of time.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the final product." ] }

CAS No.

1354695-86-5

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1

InChI Key

KROVOOOAPHSWCR-BDTNDASRSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.